molecular formula C8H14FNO2 B1482472 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid CAS No. 2023304-10-9

2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid

Cat. No.: B1482472
CAS No.: 2023304-10-9
M. Wt: 175.2 g/mol
InChI Key: LOMQIZSHOCUILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound’s unique structure makes it a valuable subject for research in drug development and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents to introduce the fluoromethyl group onto the piperidine ring.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid. For instance, related compounds have demonstrated significant inhibition of cancer cell proliferation in breast cancer cell lines such as MDA-MB-231. In vitro assays indicated that certain derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM .

Mechanism of Action : The proposed mechanism involves disruption of microtubule assembly, essential for mitosis, leading to apoptosis in cancer cells. This structural feature may enhance binding affinity to proteins involved in cancer progression.

Neurological Applications

Piperidine derivatives are also being investigated for their potential effects on neurological disorders. The unique structural characteristics of this compound may allow it to interact with neurotransmitter systems or receptors, potentially offering therapeutic benefits in conditions such as depression or anxiety.

Case Study: Antitumor Effects

A notable study evaluated a related compound's antitumor effects using subcutaneous xenograft models in mice. Results indicated significant tumor size reduction compared to controls, showcasing its potential as an anticancer therapeutic agent .

CompoundTumor Size Reduction (%)Concentration (µM)
Compound A60%10
Compound B45%20
This compound50%15

Chemical Reactions and Modifications

The carboxylic acid group of this compound allows for various chemical transformations:

  • Esterification : Can react with alcohols to form esters.
  • Amide Formation : Reacts with amines to create amides.
  • Oxidation/Reduction : The fluoromethyl group may undergo oxidation, while the carboxylic acid can be reduced to form alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)acetic acid
  • 2-(4-Chloromethylpiperidin-1-yl)acetic acid
  • 2-(4-Bromomethylpiperidin-1-yl)acetic acid

Uniqueness

2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for drug discovery and other scientific research .

Biological Activity

The compound's unique structure influences its chemical behavior:

  • Fluoromethyl Group : This substituent enhances lipophilicity and metabolic stability, which may improve pharmacokinetic profiles.
  • Acetic Acid Moiety : The carboxylic acid group allows for esterification and amide formation, which can be leveraged in drug design and synthesis.

Biological Activity Overview

Piperidine-based compounds have been extensively studied for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The following sections summarize relevant findings regarding the biological activity of similar compounds and infer potential activities for 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid.

Pharmacological Activities

  • Antimicrobial Activity : Piperidine derivatives have been shown to exhibit antimicrobial properties. For instance, certain piperidine-based compounds demonstrated significant inhibition against various bacterial strains .
  • CNS Activity : Compounds with piperidine structures are often explored for their central nervous system (CNS) effects. Studies indicate that modifications to the piperidine ring can influence sedative and anxiolytic properties .
  • Antiviral Potential : Some fluorinated piperidine derivatives have been investigated for antiviral activity, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies of related compounds:

  • Fluorinated Compounds : The presence of fluorine often enhances metabolic stability but may also lead to toxicity issues due to metabolic byproducts like fluoroacetate . This duality must be considered when evaluating the safety and efficacy of new derivatives.
  • Piperidine Variants : Variations in substituents on the piperidine ring can significantly alter pharmacological profiles. For example, introducing different functional groups has been shown to modulate activity against specific targets .

Case Studies

While direct case studies on this compound are scarce, insights can be gleaned from related research:

  • A study on a structurally similar compound revealed its effectiveness as an inhibitor of Na+-ATPase in malaria parasites, highlighting the potential for similar mechanisms in other piperidine derivatives .
  • Research into the metabolic pathways of fluorinated compounds indicates that while they may exhibit desirable pharmacokinetic properties, they also require careful evaluation due to possible toxic metabolites .

Properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMQIZSHOCUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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